[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine

Catalog No.
S13985724
CAS No.
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine

Product Name

[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine

IUPAC Name

(5-propan-2-yl-1-benzofuran-2-yl)methanamine

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-13)14-12/h3-6,8H,7,13H2,1-2H3

InChI Key

FZLOEKRYXGTUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=C2)CN

The compound [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine is a substituted benzofuran derivative characterized by the presence of a propan-2-yl group and a methanamine functional group. Its molecular formula is C13H15NC_{13}H_{15}N and it has a molecular weight of approximately 201.27 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, making this compound of interest in medicinal chemistry.

The chemical reactivity of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine can be attributed to its functional groups. The methanamine group can participate in nucleophilic substitution reactions, while the benzofuran structure can undergo electrophilic aromatic substitution. Additionally, the presence of the propan-2-yl group may influence the reactivity by providing steric hindrance or electronic effects, potentially affecting reaction pathways and product distributions.

The synthesis of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine may involve several strategies:

  • Starting Materials: The synthesis could begin with commercially available benzofuran derivatives.
  • Functionalization: The introduction of the propan-2-yl group may be achieved via alkylation reactions using appropriate alkyl halides.
  • Amine Formation: The final step could involve reductive amination or direct amination techniques to incorporate the methanamine group.

A typical synthetic route might include:

  • Alkylation of a benzofuran derivative to introduce the propan-2-yl group.
  • Subsequent reaction with formaldehyde and ammonia to form the methanamine moiety.

The unique structure of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine suggests its potential applications in pharmaceuticals. It may serve as a lead compound for developing new drugs targeting neurological disorders or cancer therapies due to the known activities of benzofuran derivatives. Additionally, it could be explored for use in organic synthesis as an intermediate for producing more complex molecules.

Interaction studies involving [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine would focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess interactions with proteins or enzymes. Furthermore, in vitro assays could evaluate its efficacy against specific cell lines to determine cytotoxicity and mechanism of action.

Several compounds share structural similarities with [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine, including:

  • 1-(Benzofuran-5-yl)propan-2-amine - Lacks the methanamine functionality but retains similar core structure.
  • 5-Chloro-1-benzofuran-2-methanamine - Contains a chlorine substituent that may alter biological activity.
  • Benzofuran derivatives with various alkyl substitutions - These compounds may exhibit different pharmacological profiles based on substituent effects.
Compound NameMolecular FormulaUnique Features
1-(Benzofuran-5-yl)propan-2-amineC_{11}H_{13}NNo methanamine group
5-Chloro-1-benzofuran-2-methanamineC_{9}H_{8}ClNContains chlorine substituent
Benzofuran derivativesVariesVarious alkyl groups affecting activity

The uniqueness of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine lies in its specific combination of functional groups that may enhance its biological activity compared to other analogs, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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